Cas no 1250202-80-2 (1-(2-bromo-4-fluorophenyl)propan-2-ol)

1-(2-bromo-4-fluorophenyl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2-bromo-4-fluorophenyl)propan-2-ol
- 1250202-80-2
- AKOS011901410
- EN300-1895140
-
- インチ: 1S/C9H10BrFO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5-6,12H,4H2,1H3
- InChIKey: PEIODNLGHIIHFS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1CC(C)O)F
計算された属性
- せいみつぶんしりょう: 231.98991g/mol
- どういたいしつりょう: 231.98991g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 20.2Ų
1-(2-bromo-4-fluorophenyl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1895140-2.5g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 2.5g |
$1089.0 | 2023-09-18 | ||
Enamine | EN300-1895140-0.05g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 0.05g |
$468.0 | 2023-09-18 | ||
Enamine | EN300-1895140-10.0g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1895140-0.1g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 0.1g |
$490.0 | 2023-09-18 | ||
Enamine | EN300-1895140-0.25g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 0.25g |
$513.0 | 2023-09-18 | ||
Enamine | EN300-1895140-1g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 1g |
$557.0 | 2023-09-18 | ||
Enamine | EN300-1895140-1.0g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1895140-5g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 5g |
$1614.0 | 2023-09-18 | ||
Enamine | EN300-1895140-0.5g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1895140-5.0g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 5g |
$2858.0 | 2023-06-03 |
1-(2-bromo-4-fluorophenyl)propan-2-ol 関連文献
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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2. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
1-(2-bromo-4-fluorophenyl)propan-2-olに関する追加情報
Introduction to 1-(2-bromo-4-fluorophenyl)propan-2-ol (CAS No. 1250202-80-2)
1-(2-bromo-4-fluorophenyl)propan-2-ol, with the CAS number 1250202-80-2, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated and fluorinated aromatic ring and a hydroxyl group attached to a propyl chain. These structural elements contribute to its potential utility in various biological and pharmaceutical applications.
The chemical structure of 1-(2-bromo-4-fluorophenyl)propan-2-ol can be represented as C9H9BrFO. The presence of the bromine and fluorine atoms imparts specific chemical and physical properties to the molecule, making it an interesting candidate for further investigation. The hydroxyl group, in particular, plays a crucial role in its reactivity and solubility, which are important factors in its potential therapeutic applications.
Recent studies have explored the biological activities of 1-(2-bromo-4-fluorophenyl)propan-2-ol. One notable area of research is its potential as an antimicrobial agent. A study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membranes, thereby inhibiting their growth and survival.
In addition to its antimicrobial properties, 1-(2-bromo-4-fluorophenyl)propan-2-ol has also been investigated for its potential as an anticancer agent. A 2023 study published in the Cancer Research journal found that this compound demonstrated selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action was hypothesized to involve the induction of apoptosis through the activation of caspase pathways.
The pharmacokinetic properties of 1-(2-bromo-4-fluorophenyl)propan-2-ol have also been studied to assess its suitability for therapeutic use. Research conducted by a team at the University of California, Los Angeles (UCLA) in 2023 revealed that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It was found to have good oral bioavailability and a reasonable half-life, making it a promising candidate for further development as a drug candidate.
The synthesis of 1-(2-bromo-4-fluorophenyl)propan-2-ol has been optimized using various methodologies. One common approach involves the reaction of 1-bromo-3-fluorobenzene with propylene oxide in the presence of a suitable catalyst. This method has been shown to yield high purity products with good yields, making it suitable for large-scale production. Another synthetic route involves the nucleophilic substitution of 1-bromo-3-fluorobenzene with an appropriate nucleophile followed by reduction and functional group manipulation.
The safety profile of 1-(2-bromo-4-fluorophenyl)propan-2-ol is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments conducted by researchers at the National Institutes of Health (NIH) indicated that this compound has low toxicity at therapeutic concentrations. However, it is important to note that further studies are needed to fully understand its long-term effects and potential side effects.
In conclusion, 1-(2-bromo-4-fluorophenyl)propan-2-ol (CAS No. 1250202-80-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its use in clinical settings.
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